Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Pharmaceutical Analysis ANDARegulatory Impurity Profiling

Procurement of CAS 198904-86-8 requires precise identity verification to meet USP/EP monograph requirements. This Bis-Boc intermediate is the sole compound accepted for system suitability testing in the USP 2025 atazanavir sulfate LC method. Generic intermediates without verified chromatographic identity versus this compendial standard risk GMP non-compliance during ANDA submission. • Exclusive USP/EP identity as Atazanavir EP Impurity J with defined RRT 1.4, RRF 1.0, and NMT 0.1% acceptance criterion. • Fixed (2S,3S) stereochemistry ensures correct peak elution; chromatographically resolvable from the (2S,3R) enantiomer and all USP-listed diastereomers. • Pharmaceutical-grade material (≥98% HPLC) with ICH Q3C-compliant residual solvents supports direct GMP use without additional purification.

Molecular Formula C32H42N4O5
Molecular Weight 562.7 g/mol
CAS No. 198904-86-8
Cat. No. B194255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
CAS198904-86-8
SynonymsDes-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir
Molecular FormulaC32H42N4O5
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1
InChIKeyKYSDBVSJLBOZDZ-NSOVKSMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir – Impurity J & Key Intermediate


Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8) is a fully protected, stereodefined intermediate in the synthesis of the HIV-1 protease inhibitor atazanavir. Chemically designated as tert-butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-2-[4-(pyridin-2-yl)benzyl]hydrazinecarboxylate (molecular formula C₃₂H₄₂N₄O₅, molecular weight 562.70 g/mol), it carries two tert-butoxycarbonyl (Boc) amino-protecting groups and bears the (2S,3S) configuration [1]. The compound is simultaneously recognized as Atazanavir EP Impurity J (European Pharmacopoeia) and the Atazanavir Di-tert-butyl Analog (USP), and is available commercially as a certified pharmaceutical analytical impurity reference standard for abbreviated new drug application (ANDA) development, method validation, and quality control . Its dual identity as both a synthetic intermediate and a compendial impurity standard makes it a critical procurement item for atazanavir API manufacturers and analytical laboratories.

Bis-Boc Atazanavir Impurity J: Why Substitutes Fail


The procurement decision for CAS 198904-86-8 cannot be satisfied by simply selecting any atazanavir-related intermediate. Three structural features jointly preclude generic substitution: (i) the presence of two tert-butoxycarbonyl (Boc) protecting groups, which differentiate it from the mono-Boc or deprotected trihydrochloride intermediate (CAS 198904-87-9); (ii) the fixed (2S,3S) stereochemistry, which distinguishes it from the corresponding (2S,3R) enantiomer and various diastereomeric impurities; and (iii) its explicit listing in both the USP and EP monographs for atazanavir sulfate as a specified impurity with a defined acceptance criterion (NMT 0.1%) and relative retention time (RRT 1.4 relative to atazanavir) [1]. Uncontrolled, structurally related intermediates used without verified chromatographic identity versus this compendial standard risk GMP non-compliance during ANDA submission, failed system-suitability tests in USP/EP methods, and the inability to accurately quantify an impurity that must be chromatographically resolved from atazanavir with a resolution of NLT 1.5 [2]. The quantitative evidence below establishes where this compound meaningfully differs from its closest analogs.

Bis-Boc Atazanavir: Quantitative Evidence vs. Analogs


Compendial Identity (USP/EP)

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is the only atazanavir intermediate derivative explicitly codified as Atazanavir EP Impurity J and the USP Atazanavir Di-tert-butyl Analog in official pharmacopeial monographs. The USP 2025 monograph assigns this compound a relative retention time (RRT) of 1.4 relative to atazanavir (RRT 1.0), a relative response factor (RRF) of 1.0, and a strict acceptance criterion of Not More Than (NMT) 0.1% [1]. In contrast, other atazanavir process intermediates such as the trihydrochloride salt (CAS 198904-87-9) or the (2S,3R) enantiomer are not listed as individual specified impurities with defined RRT/RRF values in the USP atazanavir sulfate monograph, precluding their use as direct substitutes in compendial method system suitability tests [2]. The compound is priced as a pharmaceutical analytical impurity standard at $850.00/25 mg from USP (Catalog No. 1A06390), reflecting its regulatory-grade status .

Pharmaceutical Analysis ANDARegulatory Impurity Profiling

Bis-Boc Protection Strategy

The Bis-Boc compound (target) incorporates two tert-butoxycarbonyl protecting groups, resulting in a molecular weight of 562.70 g/mol and the molecular formula C₃₂H₄₂N₄O₅ . The immediate downstream intermediate Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir Trihydrochloride (CAS 198904-87-9) has a molecular weight of approximately 362.47 g/mol (free base: C₂₂H₂₆N₄O) and exists as a trihydrochloride salt (C₂₂H₂₆N₄O·3HCl) with a molecular weight of 471.85 g/mol . This 200 Da molecular weight difference reflects the loss of both Boc groups during acidolytic deprotection (HCl/isopropanol, patent EP2003120 step: XV → XVI), a critical synthetic junction documented in the primary patent literature where the Bis-Boc intermediate XV is treated with hydrochloric acid to produce XVI [1]. The Bis-Boc protection ensures orthogonality toward subsequent N-1 coupling with N-methoxycarbonyl-L-tert-leucine and enables chromatographic purification of the protected intermediate prior to final deprotection.

Synthetic Chemistry Protecting Group Strategy Intermediate Procurement

Synthetic Yield Benchmark

The synthesis of the Bis-Boc intermediate XV (CAS 198904-86-8) is reported in Concert Pharmaceuticals' patent EP2003120 with a step yield of 75% following chromatographic purification (8:2 dichloromethane/ethyl acetate on silica gel) . The reaction proceeds between tert-butyl (S)-1-((R)-oxiran-2-yl)-2-phenylethylcarbamate (XIV, 1.18 g, 4.48 mmol) and the BOC-protected hydrazide XIII (1.23 g, 4.11 mmol) in refluxing isopropanol under nitrogen overnight . A separate Chinese patent (CN108069893A) claims an alternative synthetic route to the same atazanavir intermediate class with an 80% step yield and an overall scheme yield of 64% [1]. The 75–80% yield range for this specific intermediate provides a quantitative process benchmark; downstream deprotection of the Bis-Boc compound to the trihydrochloride is a quantitative, high-yielding transformation, making the Bis-Boc intermediate the step at which stereochemical integrity and overall yield are critically determined.

Process Chemistry Synthetic Yield Route Selection

Purity and ICH Compliance

Commercial suppliers of the Bis-Boc Atazanavir intermediate specify purity at two distinct tiers. A pharmaceutical-grade supplier (NBInno) certifies purity ≥99.5% by HPLC with residual solvents ≤0.1% (ICH Q3C compliant), heavy metals ≤10 ppm, and water content ≤0.5% (Karl Fischer) [1]. In contrast, research-grade suppliers (e.g., AABlocks/Sigma-Aldrich, bidepharm, molbase) typically specify purity at 98% by HPLC . The general-purpose intermediate Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir Trihydrochloride (CAS 198904-87-9) is commonly listed at a lower purity specification of ≥95% or 96% . This ≥99.5% specification enables direct use in validated analytical methods without additional purification and supports regulatory DMF/EDMF filing requirements for atazanavir API manufacturing.

Quality Assurance Pharmaceutical Purity Procurement Specification

Stereochemical Integrity

The target compound carries a rigorously defined (2S,3S) absolute configuration at the two chiral centers, as verified by the IUPAC name tert-butyl 2-((2S,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate and the InChI key KYSDBVSJLBOZDZ-NSOVKSMOSA-N . The corresponding (2S,3R) enantiomer (also known as (R,R)-Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir) is commercially available as a separate analytical standard (priced at approximately €644/1 mg from USB/Biozol under Catalog USB-463473) and is explicitly marketed as the enantiomer of the target compound . The USP atazanavir sulfate monograph specifies acceptance criteria for multiple diastereomers, including Atazanavir S,R,R,S-diastereomer (RRT 1.06), Atazanavir S,R,S,S-diastereomer (RRT 0.97), and Atazanavir R,S,S,S-diastereomer (RRT 0.99), all with NMT 0.1% limits [1]. The (2S,3S) configuration of Impurity J (RRT 1.4) is thus one defined stereoisomer within a family of closely eluting diastereomers, and procurement of the incorrect enantiomer would lead to misidentification in compendial chromatographic methods.

Chiral Chemistry Diastereomer Control Stereochemical Purity

Storage and Stability Profile

Commercial technical datasheets consistently specify refrigerated storage (2–8°C) for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir to maintain purity and integrity [1]. The compound is recommended for long-term storage under inert gas atmosphere at 2–8°C, with stability data indicating that the Bis-Boc protection renders it sufficiently stable for ambient-temperature shipping in sealed containers [1]. The melting point is reported as 185–186°C (ChemWhat) or 158–162°C (NBInno, with decomposition noted) . In contrast, the trihydrochloride intermediate (CAS 198904-87-9) is recommended for long-term storage in a cool, dry place without explicit cold-chain requirement, reflecting the different stability profiles of the Boc-protected vs. deprotected salt forms . The provision of Certificates of Analysis (COA), MSDS, and stability data as standard documentation supports pharmaceutical quality-assurance requirements [1].

Stability Storage Specifications Supply Chain

Best Applications of Bis-Boc Atazanavir


Compendial Impurity Reference Standard

Leveraging its exclusive USP/EP identity as Atazanavir EP Impurity J with a defined RRT of 1.4, RRF of 1.0, and an acceptance criterion of NMT 0.1% [1], Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is the only compound acceptable as a reference standard for system suitability testing in the USP 2025 atazanavir sulfate LC method. Generic analytical laboratories performing ANDA method validation, stability-indicating method development, or QC batch release testing for atazanavir sulfate capsules must procure this specific compound to satisfy regulatory filing requirements. The USP reference standard (Catalog 1A06390) is offered at $850.00/25 mg, and the compound's (2S,3S) stereochemistry ensures correct peak elution at RRT 1.4 relative to the atazanavir parent peak [2].

GMP Atazanavir API Synthesis

As documented in Concert Pharmaceuticals' patent EP2003120, the Bis-Boc intermediate XV (CAS 198904-86-8) is formed by the reaction of Boc-protected hydrazide XIII with epoxide XIV in refluxing isopropanol, achieving a 75% isolated yield after chromatographic purification [1]. The orthogonal Bis-Boc protection enables selective N-terminal deprotection independently of the C-terminal amine, a synthetic advantage that the unprotected trihydrochloride (CAS 198904-87-9) does not provide. Pharmaceutical-grade material (≥99.5% HPLC purity, ICH Q3C compliant residual solvents) supports direct use in GMP atazanavir API manufacturing without additional purification, and process chemists can benchmark supplier offerings against the originator patent yield of 75% [1].

Chiral Enantiomeric Purity Control

The (2S,3S) Bis-Boc intermediate is chromatographically resolvable from its (2S,3R) enantiomer and from all other USP-listed atazanavir diastereomers (RRT 0.97–1.06) [1]. The (2S,3R) enantiomer is available separately as a commercial standard priced at approximately €644/1 mg, enabling direct enantiomeric purity testing by HPLC . This makes CAS 198904-86-8 a critical control material for atazanavir process chemistry, where the (2S,3S) stereochemistry must be confirmed prior to the final deprotection step. The compound's InChI Key (KYSDBVSJLBOZDZ-NSOVKSMOSA-N) provides an unambiguous digital fingerprint for compound identity verification in electronic laboratory notebooks and regulatory submissions [2].

Cold-Chain Procurement Management

With a documented storage requirement of 2–8°C under inert atmosphere and long-term storage at -20°C [1], the Bis-Boc intermediate demands cold-chain logistics that are not required for the trihydrochloride downstream intermediate (CAS 198904-87-9, stored in a cool, dry place) . This differential stability profile is an intentional consequence of the Boc protecting groups, which are acid-labile and moisture-sensitive. Procurement and supply-chain teams evaluating vendor qualification must assess refrigerated storage capability, dry-ice shipping options, and the availability of Certificates of Analysis with stability data. Suppliers offering COA-documented purity ≥99.5% with ICH Q3C residual solvent compliance and proven cold-chain integrity are the preferred sources for pharmaceutical intermediate procurement [1].

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